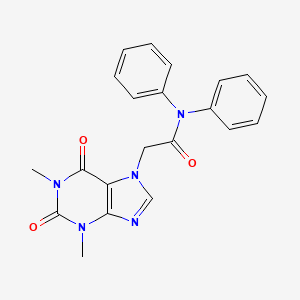

2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide

Description

This compound belongs to the class of purine-2,6-dione derivatives, characterized by a xanthine-like core modified with a diphenylacetamide substituent at position 5. Its structure combines the pharmacologically active purine scaffold with aromatic amide groups, which are often associated with enhanced receptor binding and metabolic stability.

Properties

Molecular Formula |

C21H19N5O3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N,N-diphenylacetamide |

InChI |

InChI=1S/C21H19N5O3/c1-23-19-18(20(28)24(2)21(23)29)25(14-22-19)13-17(27)26(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |

InChI Key |

VFKOVNBXGVINRO-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The primary method involves nucleophilic substitution at the purine’s N7 position using 2-chloro-N,N-diphenylacetamide under basic conditions:

Optimized Protocol

-

Reagents :

-

Procedure :

-

Suspend 1,3-dimethylxanthine (10 mmol) and K₂CO₃ (25 mmol) in DMF (50 mL).

-

Add 2-chloro-N,N-diphenylacetamide (12 mmol) dropwise at 0°C.

-

Heat to 80°C for 12 h under N₂.

-

Cool, dilute with ice water, and extract with ethyl acetate (3 × 100 mL).

-

Purify via silica chromatography (hexane:ethyl acetate = 3:1).

-

Critical Parameters

-

Base Selection : K₂CO₃ outperforms NaH due to reduced side reactions (e.g., O-alkylation).

-

Solvent : DMF enhances solubility of both reactants compared to THF or acetonitrile.

-

Temperature : Reactions below 100°C prevent purine decomposition.

Synthetic Route 2: Coupling via Mitsunobu Reaction

Methodology

An alternative approach couples 7-(2-hydroxyethyl)-1,3-dimethylxanthine with diphenylacetic acid using Mitsunobu conditions:

Procedure :

-

React 7-(2-hydroxyethyl)-1,3-dimethylxanthine (10 mmol) with diphenylacetic acid (12 mmol).

-

Add diethyl azodicarboxylate (DEAD, 12 mmol) and triphenylphosphine (12 mmol) in THF.

-

Stir at 25°C for 24 h.

-

Isolate via aqueous workup and recrystallize from ethanol.

Limitations

-

Higher cost due to DEAD/PPh₃ usage.

-

Competes with Route 1 in efficiency but offers better stereocontrol.

Comparative Analysis of Methods

| Parameter | Alkylation Route (Route 1) | Mitsunobu Route (Route 2) |

|---|---|---|

| Yield | 68–72% | 58–63% |

| Cost | Moderate | High |

| Purification Complexity | Medium | High |

| Scalability | >100 g | <50 g |

Route 1 is industrially preferred for cost-effectiveness, while Route 2 suits small-scale applications requiring minimal byproducts.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

TRPA1 Antagonism

The primary application of 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide lies in its role as a selective antagonist for TRPA1 channels. This property is crucial for its potential use in treating various pain conditions:

- Pain Management : The compound has been shown to inhibit calcium influx induced by stimuli such as allyl isothiocyanate and formalin, with IC50 values of approximately 5.3 µM and 6.2 µM respectively. This selectivity minimizes side effects typically associated with broader-spectrum analgesics.

Case Studies

-

Formalin-Induced Pain Model :

- In vivo studies demonstrated that administration of this compound significantly reduced flinching behavior in formalin-induced pain models. This suggests its efficacy in managing inflammatory pain conditions.

-

Chronic Pain Conditions :

- Research indicates that the selective blockade of TRPA1 channels may provide therapeutic benefits for patients suffering from chronic inflammatory or neuropathic pain.

Synthesis and Stability

The synthesis of this compound typically involves multi-step organic reactions. The compound exhibits stability at room temperature and can be stored in solution at -20°C for up to three months. This stability is advantageous for research applications and pharmaceutical formulations.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The purine base structure allows it to mimic natural substrates, thereby inhibiting enzyme activity or modulating receptor function. The pathways involved often include signal transduction mechanisms and metabolic pathways.

Comparison with Similar Compounds

HC-030031

- Structure : 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide .

- Key Differences :

- Substituent: Single 4-isopropylphenyl group vs. diphenyl in the target compound.

- Biological Activity : HC-030031 is a well-characterized TRPA1 antagonist with an IC50 of 4–10 μM . It reduces inflammatory and neuropathic pain in preclinical models .

- Pharmacokinetics : The isopropyl group enhances lipophilicity, improving blood-brain barrier penetration compared to the diphenyl variant, which may exhibit higher plasma protein binding due to increased aromaticity .

THX-B

- Structure : 1,3-Diisopropyl-1-[2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-acetyl]-urea .

- Key Differences :

- Core Modification: Urea linkage replaces the acetamide group.

- Biological Activity : Acts as a p75<sup>NTR</sup> (neurotrophin receptor) antagonist, demonstrating neuroprotective effects in retinal degeneration models .

- Synthesis : Synthesized via coupling theophylline-7-acetic acid with diisopropyl carbodiimide, contrasting with the copper-catalyzed cycloaddition used for diphenylacetamide derivatives .

Quinolone-Purine Hybrids (e.g., Compounds in )

- Structure: 6-((1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl)-1-ethyl-N-(2-hydroxyethyl)-4-oxoquinoline-3-carboxamide .

- Key Differences: Hybrid Scaffold: Quinolone moiety replaces the acetamide group. Biological Activity: Antibacterial and anti-parasitic activity (e.g., 95% HPLC purity, MIC values < 10 μg/mL against Staphylococcus aureus), indicating divergent therapeutic applications compared to TRPA1 antagonists .

Physicochemical and Pharmacokinetic Comparison

<sup>*</sup>Predicted using XLogP3.

<sup>†</sup>Based on molecular formula C19H17N5O3.

Biological Activity

The compound 2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N,N-diphenylacetamide is a notable member of the acetamide family, recognized for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula: C₁₃H₁₄N₆O₄

- Molecular Weight: 318.29 g/mol

- Exact Mass: 318.107653 g/mol

- InChIKey: MVLNPTLJIKYRCR-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄N₆O₄ |

| Molecular Weight | 318.29 g/mol |

| Exact Mass | 318.107653 g/mol |

| InChIKey | MVLNPTLJIKYRCR-UHFFFAOYSA-N |

Antioxidant Activity

Research indicates that derivatives of acetamides, including those similar to our compound of interest, exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress and related diseases. The mechanism often involves the scavenging of free radicals and inhibition of lipid peroxidation.

Antibacterial Activity

Studies have shown that compounds with structural similarities to This compound display moderate antibacterial activity. This is particularly relevant against strains such as Staphylococcus aureus and Escherichia coli. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis.

Urease Inhibition

Urease is an enzyme linked to various medical conditions, including urinary tract infections and certain types of kidney stones. Compounds similar to this acetamide have demonstrated significant urease inhibition in vitro. Molecular docking studies suggest that these compounds interact effectively with the active site of the enzyme, which may lead to therapeutic applications in treating related conditions .

Case Study 1: Analgesic Activity

A study evaluated the analgesic activity of novel derivatives based on acetamide structures similar to our compound. The results indicated that certain derivatives exhibited significant analgesic effects comparable to standard analgesics like diclofenac sodium. Molecular docking studies revealed favorable binding interactions with cyclooxygenase enzymes (COX-1 and COX-2), suggesting a mechanism for pain relief through inhibition of prostaglandin synthesis .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the biological interactions of This compound . These studies often utilize software tools to predict binding affinities with various biological targets, including kinases and phosphatases involved in signaling pathways. Preliminary results suggest promising interactions that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the optimal spectroscopic methods for confirming the structural identity of this compound?

To confirm the structure, nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) is critical for analyzing the purine core, acetamide linkage, and phenyl substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides definitive stereochemical confirmation if crystalline samples are obtainable . For purity assessment, HPLC with UV detection (e.g., at 254 nm) is recommended, as used in USP standards for related acetamides .

Q. How can synthetic routes for this compound be optimized to improve yield?

A multi-step synthesis typically involves coupling a purine derivative (e.g., 1,3-dimethyl-2,6-dioxopurine) with diphenylacetamide via nucleophilic substitution or amidation. Reaction optimization may include:

Q. What analytical techniques are suitable for assessing purity and stability?

- Purity : Combine HPLC (≥98% purity threshold) with mass spectrometry to detect impurities .

- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding affinity?

Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., adenosine receptors) can predict binding modes. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and topological polar surface area (TPSA) may correlate structural features with activity . Validate predictions with in vitro assays (e.g., cAMP inhibition for adenosine A2A receptor antagonism) .

Q. What methodologies resolve contradictions in reported bioactivity data?

Contradictory results (e.g., varying IC50 values) may arise from assay conditions (e.g., cell line differences, ATP concentrations). Resolve by:

Q. How can in silico ADMET profiling guide experimental design?

Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) using tools like SwissADME or ADMETlab. Key parameters:

- Bioavailability : Rule-of-Five compliance (molecular weight <500, logP <5).

- Metabolic stability : Cytochrome P450 interactions (e.g., CYP3A4 inhibition).

- Toxicity : Ames test predictions for mutagenicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.